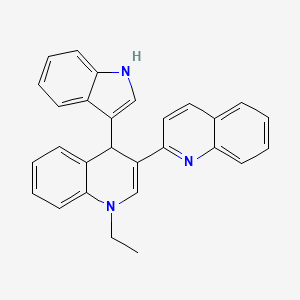
1'-ethyl-4'-(1H-indol-3-yl)-4'H-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a unique structure combining an indole moiety with a biquinoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by its coupling with a quinoline precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1’-ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, such as G-protein coupled receptors (GPCRs) and enzymes, modulating their activity. The quinoline framework can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: A closely related compound with similar structural features and chemical properties.
1-Methyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline: Another derivative with a methyl group instead of an ethyl group, showing slight differences in reactivity and biological activity.
4’-(1H-Indol-3-yl)-4’H-2,3’-biquinoline: Lacks the ethyl group, resulting in different chemical and biological properties.
Uniqueness: 1’-Ethyl-4’-(1H-indol-3-yl)-4’H-2,3’-biquinoline stands out due to its unique combination of an indole moiety and a biquinoline framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H23N3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-ethyl-4-(1H-indol-3-yl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C28H23N3/c1-2-31-18-23(26-16-15-19-9-3-6-12-24(19)30-26)28(21-11-5-8-14-27(21)31)22-17-29-25-13-7-4-10-20(22)25/h3-18,28-29H,2H2,1H3 |
InChI Key |
KLKAYHZLTWSZEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(C2=CC=CC=C21)C3=CNC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B12495194.png)
![3-[(4-bromophenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12495200.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12495201.png)
![2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12495207.png)
![5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495209.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
![7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12495228.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12495232.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12495236.png)
![(4Z)-5-methyl-2-phenyl-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495237.png)
![N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495248.png)
![methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495252.png)
![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12495255.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
